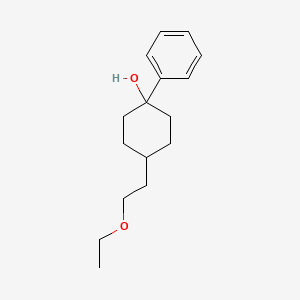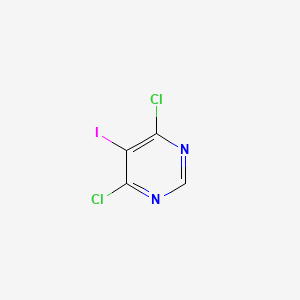
4,6-Dichloro-5-iodopyrimidine
Descripción general
Descripción
4,6-Dichloro-5-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 and a molecular weight of 274.87 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4,6-dichloro-5-iodopyrimidine involves the use of 2,2,6,6-tetramethylpiperidine zinc chloride lithium chloride complex in tetrahydrofuran at 25℃ for 0.75 hours, followed by the addition of iodine in tetrahydrofuran for 0.5 hours .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-5-iodopyrimidine consists of a pyrimidine ring with two chlorine atoms and one iodine atom attached to it . The exact mass of the molecule is 273.856140 .Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dichloro-5-iodopyrimidine are not detailed in the search results, it’s known that pyrimidines can participate in a variety of chemical reactions due to the presence of the reactive nitrogen atoms in their ring structure .Physical And Chemical Properties Analysis
4,6-Dichloro-5-iodopyrimidine has a melting point of 134.9-136.5 °C and a predicted boiling point of 313.9±37.0 °C . Its density is predicted to be 2.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Insecticide Development
- Scientific Field : Pesticide Science
- Application Summary : “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of a novel insecticide called Benzpyrimoxan . This compound has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides .
- Methods of Application : The compound was synthesized by exploring various compounds with reference to heterocyclic derivatives . The specific method involved a solution of 4,6-dichloro-5-formylpyrimidine in toluene .
- Results or Outcomes : Benzpyrimoxan had low adverse effects on pollinators and beneficial arthropods . Because of these features, it is expected to be a suitable part of an integrated pest management strategy .
Energetic Materials
- Scientific Field : Energetic Materials
- Application Summary : “4,6-Dichloro-5-iodopyrimidine” is used in the preparation of advanced fused bistetrazole-based primary explosives . These materials are nitrogen-rich heterocycles that possess high energy with positive heats of formation due to a large number of N-N and C-N bonds .
- Methods of Application : The materials have been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine . This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
- Results or Outcomes : Among the target compounds, organic salts exhibit higher detonation velocities and lower sensitivities than traditional high energy explosive RDX . In addition, the potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5’,1’-f]pyrimidin (DTAT-K) possesses excellent priming ability, comparable to traditional primary explosive Pb(N3)2, and ultralow minimum primary charge .
Synthesis of Decorated Diazines
- Scientific Field : Medicinal Chemistry
- Application Summary : “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of decorated diazines, which are pharmacologically active . These compounds have a wide range of applications, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
- Methods of Application : The synthesis starts from 4,6-dichloro-5-methoxypyrimidine. The first amination is performed using commercially available ammonium hydroxide (NH4OH) in heated 2-propanol, 70°C for 48 h. This produces the 4-amino-5-methoxy-6-chloropyrimidine in high yield of 94% .
- Results or Outcomes : The synthesized diazines have shown a wide range of biological activities, making them valuable in various therapeutic disciplines .
Synthesis of Fused Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3 …] .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The synthesized fused pyrimidines are used in various applications, although the specific results or outcomes are not detailed in the source .
Synthesis of N-Heterocyclic Systems
- Scientific Field : Organic Chemistry
- Application Summary : “4,6-Dichloro-5-iodopyrimidine” is used in the synthesis of N-heterocyclic systems . These compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The synthesized N-heterocyclic systems are used in various applications, although the specific results or outcomes are not detailed in the source .
Suppression of Nitric Oxide Production
- Scientific Field : Biochemistry
- Application Summary : “4,6-Dichloro-5-iodopyrimidine” is used in the suppression of nitric oxide production . All 5-substituted 2-amino-4,6-dichloropyrimidines applied at 50 µM concentrations suppressed NO production by at least 55% .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine .
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dichloro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZLCOPANWXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718268 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-iodopyrimidine | |
CAS RN |
1137576-38-5 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)
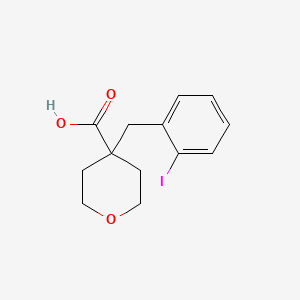
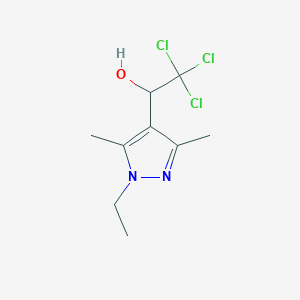

![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)
![2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396387.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396389.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)
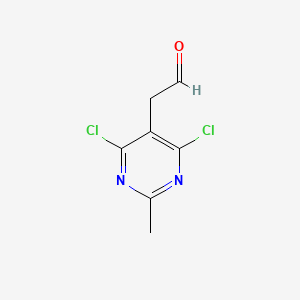
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)
